1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- is a tricyclic-fused heterocyclic compound that has garnered significant interest due to its unique structural framework and potential biological activities. This compound is part of the broader class of indole-based 2-aminopyrimidines, which are known for their diverse pharmacological properties, including antimalarial, antitumor, and kinase inhibitory activities .
Preparation Methods
The synthesis of 1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- can be achieved through various synthetic routes. One common method involves the annulation reaction between 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using potassium hydroxide as the base in refluxing ethanol medium . This method is favored for its mild and economical reaction conditions, as well as its minimal environmental impact.
Another approach involves the three-component one-pot reaction of 1-methylindolin-2-one, acetophenone, and urea using potassium fluoride-alumina as a catalyst . This method is efficient and yields the desired compound with high purity.
Chemical Reactions Analysis
1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are functionalized derivatives that can be further utilized in various applications.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: It exhibits significant biological activities, including antimalarial and antitumor properties.
Mechanism of Action
The mechanism of action of 1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- involves its interaction with specific molecular targets and pathways. The compound acts as a kinase inhibitor by binding to the active site of protein kinases, thereby inhibiting their activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- can be compared with other similar compounds, such as:
4-phenyl-5H-pyrimido[5,4-b]indol-2-amine: This compound has a similar structural framework but differs in the position of the phenyl group.
2-chloropyrimidoindole derivatives: These compounds have functional groups like morpholino, azido, and cyano, which impart different chemical properties.
The uniqueness of 1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl- lies in its specific structural arrangement and its potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
56807-24-0 |
---|---|
Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-phenyl-9H-pyrimido[4,5-b]indol-2-amine |
InChI |
InChI=1S/C16H12N4/c17-16-19-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)18-15(13)20-16/h1-9H,(H3,17,18,19,20) |
InChI Key |
LLZVGCZCFWZSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.